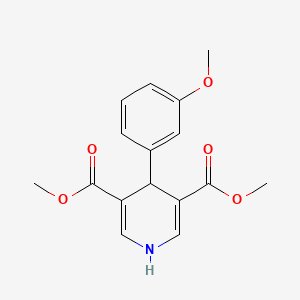

dimethyl 4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Overview

Description

Synthesis Analysis

The synthesis of dimethyl 4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate often involves the Hantzsch condensation reaction. For example, a related compound was synthesized via Hantzsch condensation of p-methoxybenzaldehyde, methyl acetoacetate, and p-toluidine promoted by microwave irradiation in the presence of iodine under solvent-free conditions (Zhang et al., 2009).

Molecular Structure Analysis

Studies on the molecular structure of similar compounds reveal that they can crystallize in various forms and exhibit distinct hydrogen-bonding patterns. For instance, compounds like dimethyl 5-amino-1-methoxy-2,3-pyridinedicarboxylate show hydrogen-bonded ribbons with van der Waals contacts between the ribbons (Low et al., 1996).

Chemical Reactions and Properties

This compound and its derivatives are involved in various chemical reactions, including three-component reactions showing molecular diversity (Sun et al., 2013). These reactions can produce a wide range of products, demonstrating the compound's versatility in synthetic chemistry.

Physical Properties Analysis

Chemical Properties Analysis

The chemical properties of dimethyl 4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, such as reactivity with different reagents, stability under various conditions, and potential for further functionalization, are critical for its application in synthetic organic chemistry. While direct data on these aspects were not found, related compounds exhibit interesting reactivity patterns and stability profiles (Maru & Shah, 2015).

Scientific Research Applications

Calcium Channel Antagonism

Dimethyl 4-(3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been identified as a calcium antagonistic vasodilator with a preferential effect on brain vessels, known as Nimodipine. This compound prevents spasm of the isolated rabbit basilar artery induced both by depolarization and receptor stimulation. Its vasodilatory effects are predominantly cerebral, with peripheral vasodilation and consequent blood pressure decrease being much less pronounced. Nimodipine's ability to prevent impaired reperfusion of the brain caused by transitory global cerebral ischemia suggests its potential utility in the prophylaxis and treatment of cerebral vasospasm in humans (Kazda & Towart, 2005).

Chemical Structure and Reactivity

The structural analysis of Nimodipine has revealed insights into the structure/activity relationships of 1,4-dihydropyridines. The nitrophenyl ring in Nimodipine is roughly normal to the dihydropyridine ring, which adopts a boat conformation. This detailed understanding of its structure can inform further research and development in the field of calcium channel antagonists (Wang, Herbette, & Rhodes, 1989).

Vasodilation Studies

Experimental studies on animals have shown that Nimodipine can induce significant vasodilation in the pial arteries when administered intravenously. This effect is dose-dependent, with higher doses leading to more pronounced dilation but also a drop in blood pressure. Such findings underscore the drug's potential for treating conditions associated with cerebral blood flow impairment (Auer Lm, 1981).

Safety and Hazards

properties

IUPAC Name |

dimethyl 4-(3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO5/c1-20-11-6-4-5-10(7-11)14-12(15(18)21-2)8-17-9-13(14)16(19)22-3/h4-9,14,17H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCOHBLJKBQEPAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2C(=CNC=C2C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80980018 | |

| Record name | Dimethyl 4-(3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80980018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6370-12-3 | |

| Record name | Chromate(1-), [4-[2-[8-(aminosulfonyl)-1-(hydroxy-.kappa.O)-2-naphthalenyl]diazenyl-.kappa.N1]-3-(hydroxy-.kappa.O)-1-naphthalenesulfonato(3-)]hydroxy-, sodium (1:1), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl 4-(3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80980018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chromate(1-), [4-[2-[8-(aminosulfonyl)-1-(hydroxy-κO)-2-naphthalenyl]diazenyl-κN1]-3-(hydroxy-κO)-1-naphthalenesulfonato(3-)]hydroxy-, sodium (1:1), (T-4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-4-(1-piperidinylsulfonyl)benzohydrazide](/img/structure/B5517017.png)

![N'-[(5-methyl-2-furyl)methylene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide](/img/structure/B5517031.png)

![4-[(5-methyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)carbonyl]quinolin-2(1H)-one](/img/structure/B5517035.png)

![2-(2-methylphenoxy)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5517041.png)

![1-(cyclobutylcarbonyl)-4-[(2-methyl-1-benzofuran-5-yl)carbonyl]-1,4-diazepane](/img/structure/B5517042.png)

![5-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B5517056.png)

![9-hydroxy-2-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5517107.png)

![2-{[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5517108.png)

![7-[(3-chlorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5517115.png)